![molecular formula C12H15NO4 B2735331 Methyl ((4-hydroxychroman-4-yl)methyl)carbamate CAS No. 1421451-19-5](/img/structure/B2735331.png)
Methyl ((4-hydroxychroman-4-yl)methyl)carbamate
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Overview
Description
“Methyl ((4-hydroxychroman-4-yl)methyl)carbamate” is a derivative of chromanone or Chroman-4-one, which is a significant and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
The synthesis of chromanone derivatives has been a subject of several studies . Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . It also forms in the reaction of ammonia with methyl chloroformate or dimethyl carbonate . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
Chromanone acts as a major building block in a large class of medicinal compounds . It has been used in the synthesis of a wide range of pharmacologically active compounds . Carbamates, like Methyl ((4-hydroxychroman-4-yl)methyl)carbamate, are useful protecting groups for amines .Scientific Research Applications
Anticancer Activity
Chromanone and its derivatives have shown potential as anticancer agents . The specific mechanisms of action may vary, but they generally involve interfering with the growth and proliferation of cancer cells.
Antioxidant Activity
Chromanone compounds have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases.
Antimicrobial and Antifungal Activity
Certain chromanone derivatives have been found to exhibit antimicrobial and antifungal activities . They could be used in the development of new drugs to treat infections caused by bacteria and fungi.
Antiviral Activity
Chromanone compounds have also shown potential as antiviral agents . They could be used in the development of treatments for various viral diseases.
Anti-inflammatory Activity
Chromanone and its derivatives have demonstrated anti-inflammatory properties . They could be used in the development of drugs to treat conditions characterized by inflammation.
Antidiabetic Activity
Chromanone compounds have shown potential in the treatment of diabetes . They may help regulate blood sugar levels and improve insulin sensitivity.
Anticoagulant Activity
Chromanone derivatives have been found to exhibit anticoagulant activities . They could be used in the development of drugs to prevent blood clots.
Antidepressant Activity
Chromanone compounds have also shown potential as antidepressants . They could be used in the development of treatments for depression and other mental health disorders.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)13-8-12(15)6-7-17-10-5-3-2-4-9(10)12/h2-5,15H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWZWMOODABJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CCOC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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